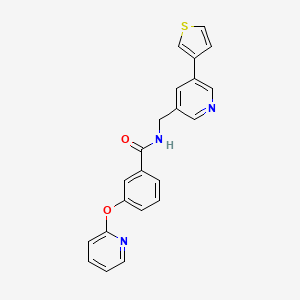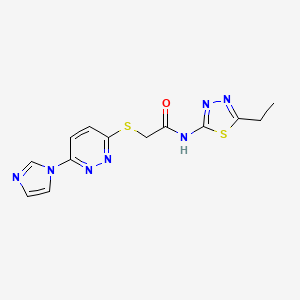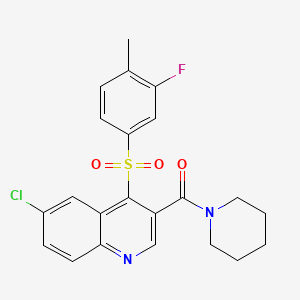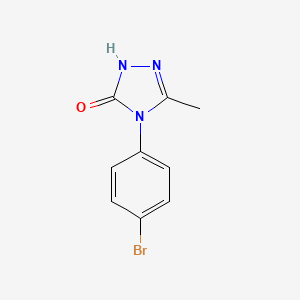
N-(pyridin-2-ylmethyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-2-ylmethyl)pyrimidin-2-amine is an organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of both pyridine and pyrimidine rings, which are known for their significant biological and pharmacological activities. The unique structure of this compound makes it a valuable compound in various scientific research fields, including chemistry, biology, medicine, and industry.
Wirkmechanismus
Target of Action
N-(pyridin-2-ylmethyl)pyrimidin-2-amine primarily targets the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
The compound interacts with its target, PLK4, by inhibiting its activity . This interaction results in the disruption of centriole duplication, a process crucial for cell division and genome integrity
Biochemical Pathways
The inhibition of PLK4 affects the centriole duplication pathway . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed . The downstream effects include reduced tumor growth and potentially, tumor regression .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for this compound are not available, one of the synthesized compounds exhibited good plasma stability (t1/2 > 289.1 min), liver microsomal stability (t1/2 > 145 min), and low risk of drug-drug interactions . These properties suggest favorable bioavailability, but more detailed pharmacokinetic studies are needed.
Result of Action
The primary result of this compound’s action is the inhibition of PLK4, leading to disrupted centriole duplication . This disruption can cause cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth . In vitro studies have shown excellent antiproliferative activity against breast cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)pyrimidin-2-amine typically involves the reaction of 2-aminopyridine with pyrimidine derivatives. One common method includes the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another approach involves the use of nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(pyridin-2-ylmethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or pyrimidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: TBHP in decane is commonly used for oxidative amidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, including amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include N-(pyridin-2-yl)amides, imidazopyridines, and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
N-(pyridin-2-ylmethyl)pyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, such as anti-fibrotic agents.
Industry: Utilized in the development of novel materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
N-(pyridin-2-ylmethyl)pyrimidin-2-amine can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring but differ in the functional groups attached to the pyrimidine ring.
Imidazopyridines: These compounds contain an imidazole ring fused with a pyridine ring and exhibit different biological activities.
Pyrimidine derivatives: Various pyrimidine derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, and antitumor properties.
The uniqueness of this compound lies in its specific combination of pyridine and pyrimidine rings, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(pyridin-2-ylmethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-2-5-11-9(4-1)8-14-10-12-6-3-7-13-10/h1-7H,8H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBVAWCJVABZLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3,3-dimethylpiperazin-2-one](/img/structure/B3001996.png)

![Methyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B3001999.png)



![5-chloro-2-methylsulfanyl-N-[3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propyl]pyrimidine-4-carboxamide](/img/structure/B3002005.png)


![N-(3,4-diethoxyphenethyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3002011.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3002012.png)

